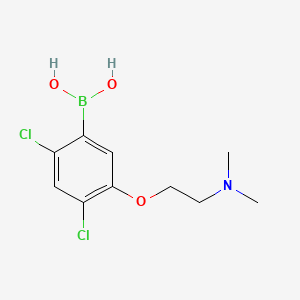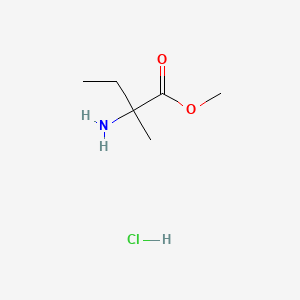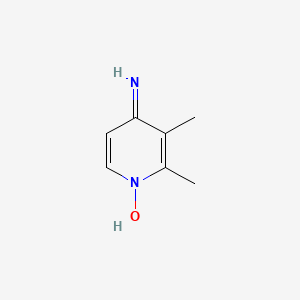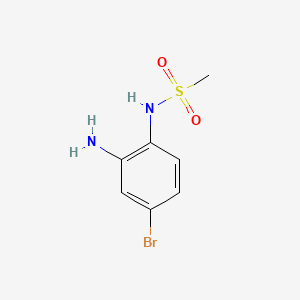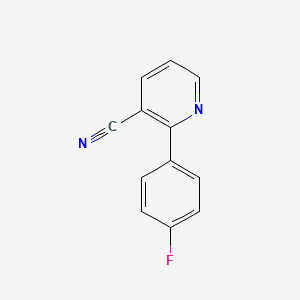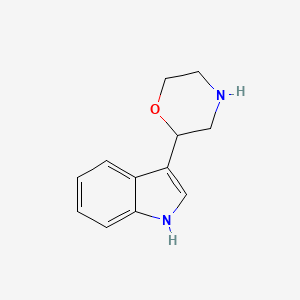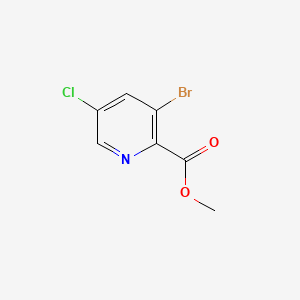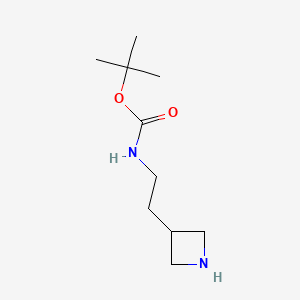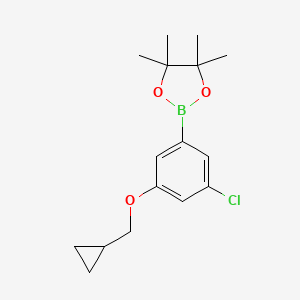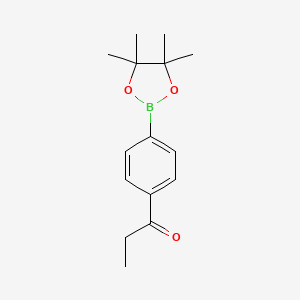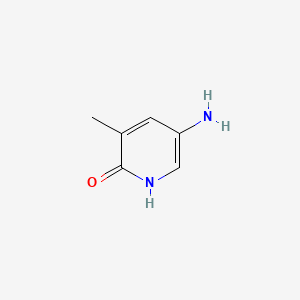
5-Amino-3-methylpyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-methylpyridin-2-ol: is a heterocyclic organic compound with the molecular formula C6H8N2O . It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position, a methyl group at the 3-position, and a hydroxyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methylpyridin-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This starting material undergoes a Suzuki cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst (Pd(PPh3)4) and a base (K3PO4) in a mixture of 1,4-dioxane and water at 90°C for 18 hours.
Hydrolysis: The resulting product is then subjected to hydrolysis to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 5-Amino-3-methylpyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Formation of 5-amino-3-methylpyridin-2-one.
Reduction: Formation of 5-amino-3-methylpyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Amino-3-methylpyridin-2-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to form hydrogen bonds and interact with biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Amino-3-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes and physiological responses .
類似化合物との比較
- 2-Amino-3-methylpyridine
- 2-Amino-5-methylpyridine
- 2-Amino-6-methylpyridine
- 2-Amino-4,6-dimethylpyridine
Comparison: Compared to these similar compounds, 5-Amino-3-methylpyridin-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring. This dual functionality allows for a wider range of chemical reactions and interactions, making it more versatile in synthetic and biological applications .
特性
IUPAC Name |
5-amino-3-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(7)3-8-6(4)9/h2-3H,7H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTFRBRYRPFHOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
